molecular formula C9H9BrO2 B7938787 2-Bromo-4-ethoxybenzaldehyde

2-Bromo-4-ethoxybenzaldehyde

Cat. No.: B7938787
M. Wt: 229.07 g/mol
InChI Key: MSPJFUIGOFAMMI-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of benzaldehyde, featuring an ethoxy group at the para position relative to the aldehyde group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-ethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxybenzaldehyde primarily involves its reactivity as an electrophile due to the presence of the aldehyde group. The bromine atom also contributes to its reactivity by facilitating substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which influences its reactivity and solubility compared to its methoxy, chloro, and methyl counterparts. The ethoxy group can enhance the compound’s ability to participate in certain reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Bromo-4-ethoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C9H9BrO2\text{C}_9\text{H}_{9}\text{BrO}_2

Molecular Weight: 229.07 g/mol

Functional Groups:

  • Bromine (Br) at the 2-position
  • Ethoxy group (-OCH2CH3) at the 4-position
  • Aldehyde group (-CHO)

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It is being investigated as a potential lead compound for developing new antibiotics targeting resistant bacterial infections.
  • Anticancer Properties
    • Preliminary research suggests that this compound may inhibit the growth of cancer cells. Its mechanism may involve the induction of apoptosis in malignant cells and modulation of key signaling pathways associated with cancer progression .
  • Anti-inflammatory Effects
    • The compound has been noted for its potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The aldehyde group can participate in nucleophilic addition reactions with thiol groups in proteins, potentially inhibiting enzymatic activity.
  • Receptor Modulation: The presence of the bromine atom may enhance binding affinity to certain receptors involved in cell signaling pathways, leading to altered cellular responses.

Case Studies

  • Anticancer Activity Study
    • A study evaluated the effect of this compound on leukemia K562 cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased caspase activity and morphological changes in treated cells .
  • Antimicrobial Efficacy
    • Testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL, indicating its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduced apoptosis in K562 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

2-bromo-4-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPJFUIGOFAMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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